molecular formula C8H10N2O3 B12344703 ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate

ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate

Cat. No.: B12344703
M. Wt: 182.18 g/mol
InChI Key: LPHRIEYDDWNRDN-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate is a heterocyclic compound containing a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine to form the pyrazine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include continuous flow reactors and the use of more robust catalysts to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of microbial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-5-methylpyrazine: Similar in structure but lacks the carboxylate group.

    5-Methyl-2-pyrazinecarboxylic acid: Similar but without the ethyl ester group.

Uniqueness

Ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities not found in the simpler analogs .

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-7(11)10-5(2)4-9-6/h4,6H,3H2,1-2H3

InChI Key

LPHRIEYDDWNRDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)N=C(C=N1)C

Origin of Product

United States

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